Tetrabenazine methanesulfonate is classified as an antipsychotic and an anti-chorea agent. It is sourced from the synthesis of tetrabenazine, which itself can be derived from various chemical precursors through several synthetic routes. The compound has been approved by regulatory agencies, including the United States Food and Drug Administration, for clinical use in treating movement disorders.
The synthesis of tetrabenazine methanesulfonate can be achieved through multiple methods:
These methods emphasize high yield and purity, making them suitable for industrial-scale production.
Tetrabenazine methanesulfonate has a complex molecular structure characterized by its functional groups that facilitate its pharmacological activity. The structural formula includes:
The molecular weight of tetrabenazine methanesulfonate is approximately 340.4 g/mol, with specific stereochemistry that influences its biological activity.
Tetrabenazine methanesulfonate participates in various chemical reactions primarily related to its synthesis and degradation:
These reactions are crucial for both the synthesis of the compound and its subsequent modifications for therapeutic applications.
Tetrabenazine methanesulfonate exerts its therapeutic effects primarily through:
The pharmacodynamics involve competitive inhibition at the vesicular transport sites, leading to a decrease in dopaminergic signaling in the central nervous system .
Tetrabenazine methanesulfonate exhibits several key physical and chemical properties:
These properties are essential for ensuring effective formulation and delivery in clinical settings.
Tetrabenazine methanesulfonate is primarily utilized in:
Its application in clinical practice highlights its importance as both a therapeutic agent and a subject for ongoing research into better treatment modalities for movement disorders.
Tetrabenazine methanesulfonate (CAS 804-53-5) is a pharmaceutically significant salt formed between the base compound tetrabenazine and methanesulfonic acid. Its systematic IUPAC name is (3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one methanesulfonate, reflecting the stereochemistry at C-3 and C-11b positions. The molecular formula is C₂₀H₃₁NO₆S, with a molecular weight of 413.53 g/mol [4]. This represents a stoichiometric combination of tetrabenazine (C₁₉H₂₇NO₃, MW 317.42 g/mol) and methanesulfonic acid (CH₄O₃S, MW 96.11 g/mol). Key structural features include:
Table 1: Molecular Descriptors of Tetrabenazine Methanesulfonate
Property | Value |
---|---|
CAS Registry Number | 804-53-5 |
Molecular Formula | C₂₀H₃₁NO₆S |
Molecular Weight (g/mol) | 413.53 |
Exact Mass | 413.1872 |
IUPAC Name | (3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one methanesulfonate |
SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CS(=O)(=O)O |
InChI Key | RHDADYXNUCMTQG-DMLYUBSXSA-N |
Tetrabenazine methanesulfonate exhibits complex stereochemistry due to two chiral centers (C-3 and C-11b) in its molecular scaffold. X-ray crystallography confirms that the pharmacologically active configuration adopts a trans-relative orientation between the hydrogen atoms at C-3 and C-11b, resulting in the (3S,11bS) enantiomer. This configuration is thermodynamically stable compared to cis-isomers, which are rarely observed [2] [7].
The methanesulfonate counterion participates in crystalline lattice stabilization through ionic interactions with the protonated tertiary amine of tetrabenazine, along with auxiliary hydrogen bonds involving the carbonyl oxygen and methoxy groups. This packing arrangement significantly influences the compound's melting point and solubility behavior. Stereochemical purity is critical for VMAT2 binding affinity, as the (3R,11bR)-enantiomer exhibits 8,000-fold greater potency (Ki = 4.47 nM) compared to the (3S,11bS)-enantiomer (Ki = 36,400 nM) [2].
Table 2: Stereochemical Configurations and VMAT2 Affinity
Stereoisomer | Absolute Configuration | VMAT2 Binding Affinity (Ki) |
---|---|---|
(+)-Tetrabenazine | (3R,11bR) | 4.47 nM |
(–)-Tetrabenazine | (3S,11bS) | 36,400 nM |
(+)-α-DHTBZ* | (2R,3R,11bR) | 3.96 nM |
(–)-α-DHTBZ | (2S,3S,11bS) | 23.7 µM (23,700 nM) |
*α-DHTBZ = α-dihydrotetrabenazine (major active metabolite) [2] [7]
The formation of the methanesulfonate salt modifies key physicochemical properties of tetrabenazine without altering its covalent structure:
Table 3: Comparative Properties of Tetrabenazine Forms
Property | Tetrabenazine Free Base | Tetrabenazine Methanesulfonate |
---|---|---|
Molecular Formula | C₁₉H₂₇NO₃ | C₂₀H₃₁NO₆S |
Molecular Weight (g/mol) | 317.42 | 413.53 |
Melting Point | ~126°C | >200°C (decomposition) |
Aqueous Solubility | Low | Moderate to high |
Crystal System | Not well characterized | Ionic lattice |
Primary Synthesis Route | Mannich reaction [7] | Salt formation from free base |
The methanesulfonate (mesylate) counterion engages in specific molecular interactions that dictate the solid-state properties of the salt:
Salt formation typically involves dissolving tetrabenazine free base in a polar solvent (e.g., acetone or ethanol) and adding stoichiometric methanesulfonic acid at 15-20°C. Crystallization yields the thermodynamically favored (3S,11bS) enantiomer due to differential crystallization kinetics. The process is atom-efficient, avoiding byproducts [4] . Methanesulfonate is preferred over other counterions due to:
Table 4: Sulfonate Counterions in FDA-Approved Pharmaceutical Salts
Sulfonate Type | Approved Drugs (Examples) | Percentage of Sulfonate Salts |
---|---|---|
Mesylate (methanesulfonate) | Imatinib, dofetilide | 36.2% (25 drugs) |
Sulfate | Morphine, chloroquine | 34.8% (24 drugs) |
Tosylate | Bosutinib, nilotinib | 13.0% (9 drugs) |
Besylate | Clopidogrel, amlodipine | 8.7% (6 drugs) |
Edisylate | Diphenhydramine | 2.9% (2 drugs) |
Other sulfonates | - | 5.4% |
Data compiled from FDA approvals 1952-2020 [3]
The structural integrity of tetrabenazine methanesulfonate is maintained through a balance of electrostatic forces and spatial compatibility between the cation and anion. This precise molecular arrangement enables its development as a stable pharmaceutical agent targeting vesicular monoamine transporter 2 (VMAT2) with optimized physicochemical properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7